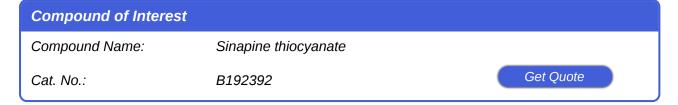


Physical and chemical properties of Sinapine thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025



Sinapine Thiocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine thiocyanate, an alkaloid salt derived from cruciferous plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core physical and chemical properties of sinapine thiocyanate. It includes a compilation of quantitative data, detailed experimental protocols for its extraction, purification, and analysis, and a discussion of its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Sinapine thiocyanate presents as a white to light yellow crystalline powder.[1] It is a salt of the naturally occurring alkaloid sinapine, which is the choline ester of sinapic acid.

Quantitative Data



A summary of the available quantitative physical and chemical data for **sinapine thiocyanate** is presented in Table 1.

Table 1: Physical and Chemical Properties of Sinapine Thiocyanate

| Property | Value | References |
|------------------------|--|------------|
| Molecular Formula | C17H24N2O5S | [1] |
| Molecular Weight | 368.45 g/mol | |
| CAS Number | 7431-77-8 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 177-182 °C | [2] |
| Solubility in DMSO | 73-74 mg/mL; ≥ 125 mg/mL | [3][4] |
| Solubility in Water | Slightly soluble | [5] |
| Solubility in Methanol | Soluble | [1] |
| Solubility in Ethanol | Soluble | [1] |
| Storage Temperature | -20°C | |
| Purity (typical) | ≥98% (HPLC) | |

Note: In cases of conflicting data from different sources, a range is provided.

Stability

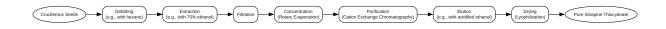
Sinapine thiocyanate has been shown to be more stable in artificial gastric juice compared to artificial intestinal juice. In artificial intestinal juice without pancreatin, it is most unstable.[6] For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture.[7]

Experimental Protocols Extraction and Purification from Natural Sources



The following protocol is a general guideline for the extraction and purification of **sinapine thiocyanate** from cruciferous seeds (e.g., rapeseed meal).

Experimental Workflow for Extraction and Purification



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Caption: Workflow for the extraction and purification of sinapine thiocyanate.

Methodology:

- Defatting: The plant material (e.g., ground rapeseed meal) is first defatted using a non-polar solvent like hexane to remove lipids.
- Extraction: The defatted material is then extracted with an aqueous alcohol solution (e.g., 70% ethanol) to isolate the polar compounds, including sinapine thiocyanate.
- Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure using a rotary evaporator.
- Purification: The crude extract is subjected to cation exchange chromatography. Sinapine, being a quaternary ammonium compound, will bind to the resin.
- Elution: The column is washed to remove impurities, and sinapine is subsequently eluted with a solution of acidified ethanol.
- Counter-ion Exchange (Optional): To obtain **sinapine thiocyanate** specifically, an additional step of counter-ion exchange may be necessary if the starting material is a different salt.
- Drying: The purified fraction is dried, for instance by lyophilization, to yield the final product.

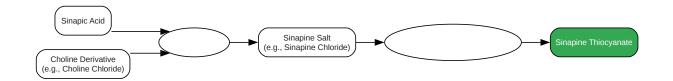
Chemical Synthesis

While a detailed, step-by-step protocol for the direct synthesis of **sinapine thiocyanate** is not readily available in the literature, the synthesis of its precursor, sinapine, has been described. A



plausible route to **sinapine thiocyanate** would involve the synthesis of a sinapine salt followed by an anion exchange step. A general approach for the synthesis of organic thiocyanates involves the reaction of an appropriate alkyl halide with a thiocyanate salt, such as potassium or sodium thiocyanate.[8]

General Synthetic Scheme for Sinapine Salts



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Caption: General synthetic pathway for sinapine thiocyanate.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of **sinapine thiocyanate** in various matrices.

Experimental Workflow for HPLC Analysis



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Caption: Workflow for the HPLC analysis of **sinapine thiocyanate**.

Methodology:

• Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Diode Array Detector (DAD) or a Mass Spectrometer (MS).



- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).
- Detection: Detection can be performed using UV absorbance at approximately 326 nm. For higher sensitivity and selectivity, mass spectrometry (LC-MS or LC-MS/MS) can be utilized.
- Quantification: A calibration curve is constructed using standards of known concentrations of sinapine thiocyanate to quantify the amount in the sample.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the sinapic acid moiety, the vinyl protons of the propencyl group, and the protons of the choline group, including the nine equivalent protons of the trimethylammonium group.
 - ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the aromatic ring and the vinyl group, and the carbons of the choline moiety. The chemical shift of the thiocyanate carbon is also a characteristic feature.
- Infrared (IR) Spectroscopy:
 - The IR spectrum of sinapine thiocyanate is expected to exhibit a strong, sharp
 absorption band around 2050-2175 cm⁻¹ corresponding to the C≡N stretching vibration of
 the thiocyanate group. Other characteristic bands would include those for the C=O
 stretching of the ester, C=C stretching of the aromatic ring and vinyl group, and C-O
 stretching vibrations.
- Mass Spectrometry (MS):



 Electrospray ionization (ESI) mass spectrometry in positive ion mode is suitable for the analysis of sinapine thiocyanate. The spectrum would show a prominent peak corresponding to the sinapine cation. Fragmentation analysis (MS/MS) can provide further structural information.

Biological Signaling Pathways

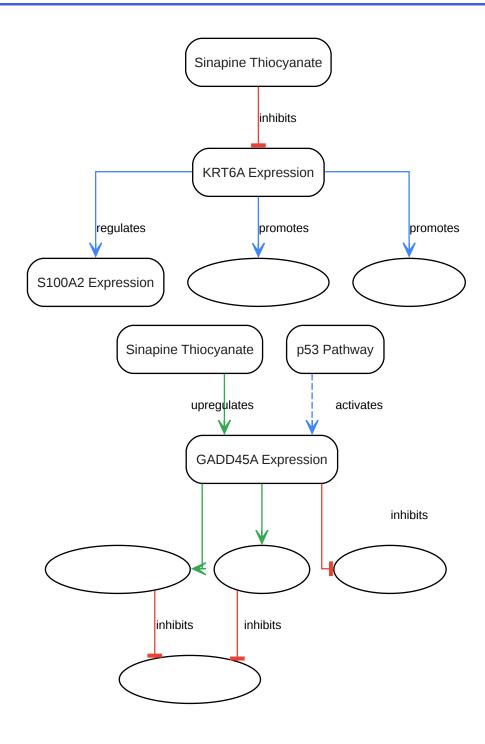
Sinapine thiocyanate has been shown to exert its biological effects through the modulation of specific signaling pathways.

Inhibition of the KRT6A/S100A2 Axis in Colorectal Cancer

In colorectal cancer cells, **sinapine thiocyanate** has been demonstrated to inhibit cell proliferation and mobility by downregulating the expression of Keratin 6A (KRT6A) and its target gene, S100 calcium-binding protein A2 (S100A2).[9][10]

Signaling Pathway of Sinapine Thiocyanate in Colorectal Cancer





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